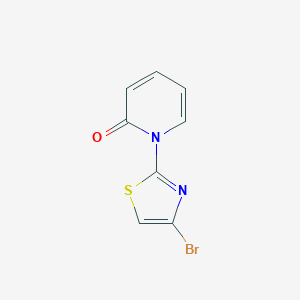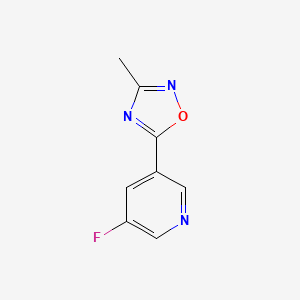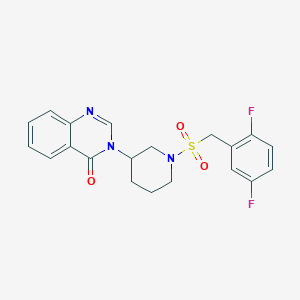
3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized using a specific method.
Applications De Recherche Scientifique
Synthesis and Evaluation in Anti-tubercular Agents
The 2,4-diaminoquinazoline class, related to the compound , has shown effectiveness as an inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series for its potential as a lead candidate for tuberculosis drug discovery highlighted the structural components crucial for its activity, including the benzylic amine, piperidine, and quinazolinone segments. This research provides insights into the development of new anti-tubercular agents with potential applications in treating tuberculosis (Odingo et al., 2014).
Antifungal Activity Studies
Quinazolinone derivatives have been evaluated for their antifungal activities. In one study, 3-aryl-2-methyl-quinazolin-4-ones demonstrated significant yields and confirmed structures through various spectral data. These compounds' antifungal activities indicate a potential avenue for developing new antifungal agents, showcasing the versatility of the quinazolinone framework in therapeutic applications (Shivan & Holla, 2011).
Regioselective Sulfonylation
Research into the sulfonylation of quinazolin-4(3H)-ones and related compounds with various sulfonyl chlorides has revealed interesting regioselective behaviors and unexpected sulfonyl migrations. This study provides valuable insights into the synthesis and modification of quinazolinone derivatives, expanding their potential in medicinal chemistry and drug development (Mertens et al., 2013).
Synthesis and Characterization for Bio-Evaluation
The synthesis and characterization of quinazolin-4-yl-aminobenzenesulfonamide derivatives have been explored, with studies revealing their crystal structures and interactions. These compounds' antimicrobial and anticancer activities were investigated, demonstrating the potential of quinazolinone derivatives in treating bacterial infections and cancer (Kumar et al., 2018).
Analytical Characterization of Novel Compounds
The identification and analytical characterization of novel synthetic cannabinoid-type substances, including quinazolin-8-yl derivatives, in herbal material in Europe illustrates the adaptability of quinazolinone frameworks in creating new psychoactive substances. This research emphasizes the importance of analytical profiling in forensic and clinical investigations of new psychoactive substances (Tsochatzis et al., 2021).
Propriétés
IUPAC Name |
3-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-15-7-8-18(22)14(10-15)12-29(27,28)24-9-3-4-16(11-24)25-13-23-19-6-2-1-5-17(19)20(25)26/h1-2,5-8,10,13,16H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQEJKAFMUQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

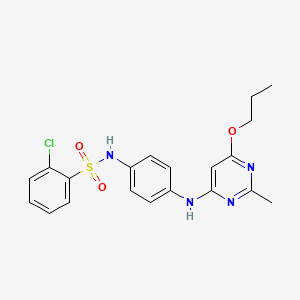
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)

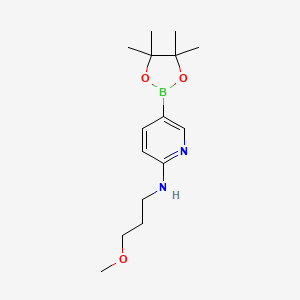
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)
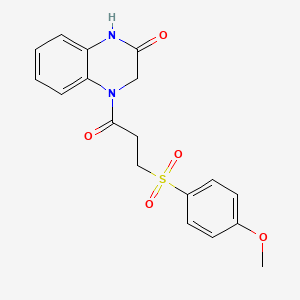
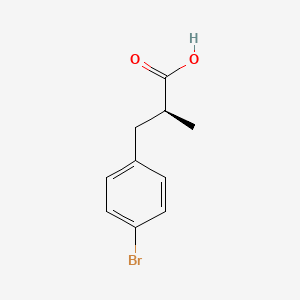
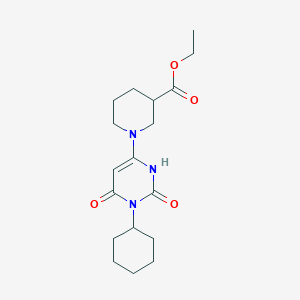
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)
